molecular formula C39H34O8P2 B128998 Bisphenol A bis(diphenyl phosphate) CAS No. 5945-33-5

Bisphenol A bis(diphenyl phosphate)

Cat. No.: B128998
CAS No.: 5945-33-5
M. Wt: 692.6 g/mol
InChI Key: BQPNUOYXSVUVMY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bisphenol A bis(diphenyl phosphate) (BDP), also known as Fyrolflex BDP, is primarily targeted towards plastics and polymers . It is used in polymer blends of engineering plastics, such as PPO/HIPS and PC/ABS . The primary targets are the polymer matrices where it acts as a flame retardant .

Mode of Action

BDP acts as a flame retardant . It is formed by the transesterification of bisphenol A with triphenyl phosphate . The flame retardant mechanism of BDP combines condensed phase and gas phase mechanisms such as the catalysis effect, char-forming effect, gas activity, and the improved thermal stability of char layer .

Biochemical Pathways

The biochemical pathways involved in the action of BDP are primarily related to its flame retardant properties . The compound interacts with the polymer matrix, altering its combustion properties and reducing its flammability . The exact biochemical pathways are complex and involve a series of reactions that lead to the formation of a char layer, which acts as a barrier against further combustion .

Result of Action

The primary result of BDP’s action is the reduction of flammability in the materials it is applied to . By acting as a flame retardant, BDP can significantly reduce the risk of fire in products made from the polymers it is used with . This includes common items like TVs, computers, and home appliances .

Action Environment

The action of BDP is influenced by the environmental conditions it is exposed to. Its flame retardant properties are most effective under conditions of high heat, as would be encountered in a fire . Additionally, the compound’s stability and efficacy may be affected by factors such as humidity and exposure to light. Bdp is known for its excellent hydrolytic stability and high thermal stability , suggesting it remains effective under a wide range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisphenol A bis(diphenyl phosphate) is typically synthesized through the transesterification of bisphenol A with triphenyl phosphate. The process involves heating phosphorus oxychloride with a catalyst, followed by the addition of bisphenol A. The mixture is then heated to specific temperatures in stages, with the addition of molten phenol at certain points to facilitate the reaction. The final product is obtained after purification and distillation .

Industrial Production Methods: In industrial settings, the continuous production method involves reacting bisphenol A with diphenyl phosphoryl chloride in the presence of a catalyst at controlled temperatures. This method ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Bisphenol A bis(diphenyl phosphate) primarily undergoes transesterification reactions. It can also participate in substitution reactions due to the presence of phenyl groups.

Common Reagents and Conditions:

    Transesterification: Triphenyl phosphate, phosphorus oxychloride, phenol, and a catalyst such as aluminum chloride.

    Substitution: Various phenolic compounds under acidic or basic conditions.

Major Products: The major product of these reactions is bisphenol A bis(diphenyl phosphate) itself, with phenol as a byproduct in some cases .

Scientific Research Applications

Bisphenol A bis(diphenyl phosphate) has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Resorcinol bis(diphenyl phosphate): Another flame retardant used in similar applications.

    Triphenyl phosphate: A simpler phosphate ester used as a flame retardant.

    Bisphenol A bis(diphenyl phosphate) oligomer: A higher molecular weight version with similar properties.

Uniqueness: Bisphenol A bis(diphenyl phosphate) is unique due to its high efficiency as a flame retardant and its ability to enhance the thermal stability of polymers. Its halogen-free nature makes it an environmentally friendly alternative to traditional flame retardants .

Properties

IUPAC Name

[4-[2-(4-diphenoxyphosphoryloxyphenyl)propan-2-yl]phenyl] diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34O8P2/c1-39(2,31-23-27-37(28-24-31)46-48(40,42-33-15-7-3-8-16-33)43-34-17-9-4-10-18-34)32-25-29-38(30-26-32)47-49(41,44-35-19-11-5-12-20-35)45-36-21-13-6-14-22-36/h3-30H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPNUOYXSVUVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)OP(=O)(OC5=CC=CC=C5)OC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052720
Record name 2,2-Bis[4-[bis(phenoxy)phosphoryloxy]phenyl]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid; Pellets or Large Crystals
Record name Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester
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CAS No.

5945-33-5
Record name Bisphenol A bis(diphenyl phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5945-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisphenol A tetraphenyl diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005945335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Bis[4-[bis(phenoxy)phosphoryloxy]phenyl]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methylethylidene)di-4,1-phenylene tetraphenyl diphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bisphenol A bis(diphenyl phosphate) was prepared by the reaction of 11.4 g of bisphenol A with 29.6 g of diphenyl chlorophosphate in 100 ml of pyridine, which was performed by the protocol of Example 2. Recrystallization from isopropanol gave 12 g of the title compound of mp=56°-58° C. Mass spectrum: m/e 692. Elemental analysis found weight percent C=68.2 and weight percent H=5.04.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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